Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9-8(10(13)14-2)5-11-12(9)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCMADUBXYBMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562505 | |
| Record name | Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127717-18-4 | |
| Record name | Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate generally involves:
- Formation of key intermediates from dialkoxypropionates and formates under basic conditions.
- Cyclization with aminopyrazole derivatives under acidic conditions.
- Esterification or hydrolysis steps to yield the desired methyl ester.
This approach leverages both classical organic transformations and modern catalytic methods to achieve regioselective and efficient synthesis.
Alkali-Promoted Synthesis via Dialkoxypropionate Intermediate
A patented method (CN103896951A) describes a multi-step synthesis starting with 3,3-dialkoxypropionate reacting with formate in the presence of alkali (e.g., sodium methylate) to form an intermediate. This intermediate then undergoes cyclization with 3-methyl-5-aminopyrazole under acidic conditions to form the pyrazolo[1,5-a]pyridine carboxylate ester. The final step involves hydrolysis to obtain the carboxylic acid or isolation of the methyl ester directly.
Key reaction conditions and reagents:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Intermediate formation | 3,3-dimethoxymethyl propionate + methyl formate + sodium methylate in dry toluene at 10–15 °C for 12 h | Alkali base promotes intermediate formation |
| Cyclization | Addition of 3-methyl-5-aminopyrazole + glacial acetic acid in toluene at 35–45 °C for 48 h | Acidic conditions promote ring closure |
| Work-up and isolation | Extraction with water, pH adjustment, drying, concentration | Crystallization yields methyl ester |
Yield: Approximately 78.3% for the methyl ester product.
Spectral data: Confirmed by ^1H NMR and MS, consistent with this compound structure.
Cross-Dehydrogenative Coupling (CDC) Approach
A more recent and green chemistry-oriented method involves catalyst-free cross-dehydrogenative coupling promoted by acetic acid and molecular oxygen. This method couples β-ketoesters (such as methyl propionylacetate) with N-amino-2-iminopyridines to form pyrazolo[1,5-a]pyridine derivatives.
- No metal catalysts required, reducing contamination and cost.
- Uses molecular oxygen as a green oxidant.
- High atom economy and mild conditions (refluxing ethanol or acetic acid solvent).
- Suitable for various substituted derivatives, including methyl-substituted pyrazolopyridines.
| Parameter | Conditions |
|---|---|
| Reactants | N-amino-2-iminopyridine + β-ketoester |
| Solvent | Acetic acid or ethanol |
| Atmosphere | Air or oxygen |
| Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction time | Up to 48 hours |
| Catalyst | None (catalyst-free) |
This method yields the pyrazolo[1,5-a]pyridine core with the methyl ester functionality intact, suitable for further derivatization.
Comparative Summary of Preparation Methods
| Feature | Alkali-Promoted Cyclization (Patent) | CDC Method (Green Chemistry) |
|---|---|---|
| Starting Materials | Dialkoxypropionate, methyl formate, aminopyrazole | N-amino-2-iminopyridine, β-ketoesters |
| Catalysts/Reagents | Sodium methylate, acetic acid | Acetic acid, molecular oxygen |
| Reaction Conditions | 10–45 °C, 12–48 h, toluene solvent | Reflux in ethanol or acetic acid, 48 h |
| Metal Catalysts | None (alkali base used) | None |
| Yield | ~78% (methyl ester) | Moderate to good, depending on substrate |
| Environmental Impact | Moderate (organic solvents, alkali) | Low (catalyst-free, green oxidant) |
| Scalability | Suitable for industrial scale | More suited for lab-scale synthesis |
Detailed Research Findings and Notes
- The alkali-promoted method provides a robust synthetic route with high yields and well-characterized intermediates and products, confirmed by NMR and mass spectrometry.
- The CDC method offers an innovative, sustainable approach that avoids transition metals and harsh conditions, aligning with green chemistry principles.
- Both methods emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
- The methyl ester functionality is preserved or introduced in the final step, allowing for further chemical modifications if needed.
Chemical Reactions Analysis
Reaction Optimization
| Condition | Catalyst/Solvent | Atmosphere | Yield (%) |
|---|---|---|---|
| Acetic acid (6 equiv) | Ethanol | Air | 74 |
| Acetic acid (6 equiv) | Ethanol | O₂ | 94 |
| p-TSA (2 equiv) | Ethanol | O₂ | 41 |
-
Oxygen atmosphere significantly enhances yield (94% vs. 6% under Ar) due to oxidative dehydrogenation .
-
Acetic acid acts as both solvent and proton source, minimizing triazolo byproduct formation .
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester undergoes hydrolysis under basic conditions:
Procedure :
-
Reflux ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate with NaOH in ethanol (6 h).
-
Acidify with HCl to pH 1.
Yield : 91% (5-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid) .
This reaction is critical for generating bioactive carboxylic acid derivatives for further functionalization.
Halogenation and Cross-Coupling
While direct bromination data for the 6-methyl derivative is limited, analogous pyrazolo[1,5-a]pyridines undergo regioselective halogenation:
Example :
-
Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CID 53488154) is synthesized via electrophilic substitution, confirmed by NMR (δ 8.53 ppm, singlet for H-3) .
The 6-methyl group may sterically hinder electrophilic attack, directing substitution to the 5-position.
Cyclization and Heterocycle Formation
Reactions with cyclic β-diketones (e.g., dimedone) yield fused polycyclic systems:
Product : Tetrahydropyrido[1,2-b]indazole-8-carbonitrile (6a )
Conditions : Ethanol, acetic acid (6 equiv), O₂, 130°C
Yield : 83% (confirmed by X-ray crystallography) .
Stability and Byproduct Mitigation
Key stability considerations:
-
Triazolo Byproducts : Formed in acetic acid/DMF with Pd(OAc)₂ (72–74% yield) . Mitigated by limiting acetic acid to 6 equiv.
-
MDR1 Efflux : Methyl esters with low H-bond donor counts (e.g., 6-methyl derivatives) show reduced P-gp substrate liability compared to analogs .
Mechanistic Insights
Proposed CDC mechanism:
-
Nucleophilic Addition : N-amino-2-iminopyridine reacts with β-dicarbonyl enol.
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Oxidative Dehydrogenation : O₂-mediated oxidation forms intermediate B .
-
Cyclization : Loss of water yields pyrazolo[1,5-a]pyridine core .
Synthetic Protocols
General Procedure for Pyrazolo[1,5-a]pyridines :
-
Combine N-amino-2-iminopyridine (3 mmol), β-dicarbonyl compound (3 mmol), and acetic acid (6 equiv) in ethanol.
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Stir under O₂ at 130°C for 18 h.
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Isolate crystals via filtration and recrystallize.
Scientific Research Applications
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Similar in structure but lacks the pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring but have a different fused ring system.
Uniqueness
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring system, which contributes to its unique chemical properties. The compound's molecular formula is CHNO, with a molecular weight of approximately 194.20 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors, although the exact mechanisms remain under investigation.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including HeLa cells .
- Enzymatic Inhibition : this compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it has demonstrated inhibitory effects on HIV-1 reverse transcriptase, suggesting potential applications in antiviral drug development .
Anticancer Activity
A study conducted on the anticancer effects of various pyrazolo derivatives, including this compound, revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The results showed a dose-dependent increase in apoptosis markers when treated with the compound .
Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of pyrazolo derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 2.0 mg/mL for various strains tested .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Similar pyrazole-pyridine framework | Exhibits different biological activities due to substitution patterns |
| Pyrazolo[1,5-a]pyrimidines | Fused pyrazole-pyrimidine structure | Known for selective protein inhibition and anticancer activities |
The unique structural composition of this compound enhances its biological activity compared to other derivatives.
Q & A
Q. What are the established synthetic methodologies for Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate, and what are critical parameters for optimizing yield and purity?
Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A related ethyl pyrazolo[1,5-a]pyridine carboxylate was synthesized via condensation in THF with diethylamine, followed by purification via column chromatography . Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Prevents side reactions (e.g., decomposition at high temperatures).
- Stoichiometric ratios : Excess hydrazine derivatives improve cyclization efficiency.
Optimization can be monitored using TLC and HPLC to assess reaction completion and purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, methyl ester protons appear at δ ~3.8–4.3 ppm, while pyridine ring protons resonate at δ ~6.5–8.5 ppm .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H vibrations .
- X-ray Crystallography : Resolves molecular geometry, as demonstrated for a related compound with a triclinic crystal system (α = 93.6°, β = 95.5°, γ = 95.6°) .
- Mass Spectrometry : Validates molecular weight via ESI-MS or HRMS .
Q. How does the methyl substituent at the 6-position influence the compound’s chemical reactivity compared to other substituents (e.g., cyano or amino groups)?
Answer: The electron-donating methyl group increases electron density at the pyridine ring, reducing electrophilic substitution reactivity compared to electron-withdrawing groups (e.g., cyano). For example:
- Methyl-substituted derivatives exhibit slower ester hydrolysis under basic conditions due to steric hindrance .
- Cyano-substituted analogs show accelerated nucleophilic substitution at the ester group due to electron withdrawal .
Advanced Questions
Q. What experimental approaches can address discrepancies in reported reaction outcomes for pyrazolo[1,5-a]pyridine derivatives?
Answer: Contradictions may arise from varying reaction conditions. Strategies include:
- Design of Experiments (DoE) : Systematically varies parameters (e.g., solvent, catalyst loading) to identify critical factors .
- In-situ monitoring : Techniques like ReactIR track intermediate formation in real time .
- Computational validation : DFT calculations predict NMR shifts to cross-validate spectral data .
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
Answer:
- DFT calculations (e.g., Gaussian software) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Fukui indices may indicate higher reactivity at the pyridine C-2 position .
- Molecular docking (e.g., Discovery Studio) explores binding interactions if the compound is used in medicinal chemistry .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be mitigated?
Answer: Challenges include racemization during ester hydrolysis or functionalization. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
